molecular formula C13H15FO3 B2972113 ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate CAS No. 1393545-12-4

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate

Cat. No.: B2972113
CAS No.: 1393545-12-4
M. Wt: 238.258
InChI Key: LGHNGVASFQMKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is a chemical compound with the molecular formula C13H15FO3 and a molecular weight of 238.26 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate typically involves the reaction of 4-fluorophenylacetic acid with ethyl oxetan-3-ylacetate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 4-fluorophenylacetic acid derivatives.

    Reduction: Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is unique due to the presence of both the oxetane ring and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHNGVASFQMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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